molecular formula C21H17BrN4O B15031879 4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide

Cat. No.: B15031879
M. Wt: 421.3 g/mol
InChI Key: BICUBRGDMNDAHU-UHFFFAOYSA-N
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Description

4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, an ethylphenyl group, and a benzotriazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the benzotriazole and benzamide groups. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of ethers or other substituted benzamides.

Scientific Research Applications

4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-N-(4-ethylphenyl)benzamide
  • 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide

Uniqueness

4-bromo-N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]benzamide is unique due to the presence of the benzotriazole moiety, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions or unique electronic properties.

Properties

Molecular Formula

C21H17BrN4O

Molecular Weight

421.3 g/mol

IUPAC Name

4-bromo-N-[2-(4-ethylphenyl)benzotriazol-5-yl]benzamide

InChI

InChI=1S/C21H17BrN4O/c1-2-14-3-10-18(11-4-14)26-24-19-12-9-17(13-20(19)25-26)23-21(27)15-5-7-16(22)8-6-15/h3-13H,2H2,1H3,(H,23,27)

InChI Key

BICUBRGDMNDAHU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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